Tricadmium

説明

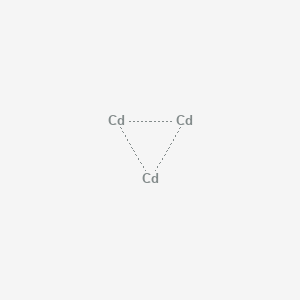

Structure

2D Structure

特性

CAS番号 |

53809-79-3 |

|---|---|

分子式 |

Cd3 |

分子量 |

337.24 g/mol |

IUPAC名 |

cadmium |

InChI |

InChI=1S/3Cd |

InChIキー |

WPUXSKPGWOMTBT-UHFFFAOYSA-N |

正規SMILES |

[Cd].[Cd].[Cd] |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Tricadmium Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricadmium complexes, a fascinating class of coordination compounds, have garnered increasing interest in recent years owing to their diverse structural motifs and promising applications in various fields, including materials science and medicinal chemistry. The unique arrangement of three cadmium centers within a single molecule gives rise to distinct electronic and steric properties, influencing their reactivity and potential as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound complexes, with a focus on experimental protocols and data presentation for researchers and professionals in drug development.

Synthesis of this compound Complexes

The synthesis of this compound complexes can be broadly categorized into several methods, primarily involving the self-assembly of cadmium salts with appropriate organic ligands. The choice of ligand is crucial in directing the nuclearity and geometry of the final complex. Common ligand classes that have been successfully employed to synthesize this compound complexes include Schiff bases, carboxylates, and various N- and O-donor organic molecules.

General Synthetic Protocols

1. Solution-Phase Synthesis with Schiff Base Ligands:

Trinuclear cadmium(II) complexes with multidentate Schiff base ligands can be readily prepared through solution-phase reactions.[1]

-

Precursors: Cadmium(II) salts (e.g., Cd(NO₃)₂, CdCl₂, Cd(OAc)₂), Schiff base ligand.

-

Solvent: Typically methanol, ethanol, or acetonitrile.

-

Procedure:

-

Dissolve the Schiff base ligand in the chosen solvent, often with gentle heating.

-

Add a solution of the cadmium(II) salt dropwise to the ligand solution with continuous stirring.

-

The reaction mixture is typically stirred at room temperature or refluxed for several hours.

-

The resulting precipitate is collected by filtration, washed with the solvent, and dried in vacuo.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from an appropriate solvent system.[2]

-

2. Solvothermal Synthesis with Carboxylate Ligands:

Solvothermal methods are frequently employed for the synthesis of cadmium-carboxylate frameworks, which can feature trinuclear nodes.[3]

-

Precursors: Cadmium(II) salt (e.g., Cd(NO₃)₂·4H₂O), polycarboxylic acid ligand.

-

Solvent: High-boiling point solvents such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

-

Procedure:

-

Combine the cadmium(II) salt and the carboxylic acid ligand in the solvent within a Teflon-lined stainless steel autoclave.

-

The sealed autoclave is heated to a specific temperature (typically 100-180 °C) for a period ranging from hours to days.

-

After slow cooling to room temperature, crystalline products are isolated by filtration, washed with the solvent, and air-dried.

-

3. Synthesis of Organometallic this compound Compounds:

The synthesis of organocadmium compounds, including those with multiple cadmium centers, often involves transmetalation reactions.[4][5]

-

Precursors: Cadmium dihalide (e.g., CdCl₂, CdBr₂), organometallic reagent (e.g., Grignard reagent, organolithium reagent).

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of the organometallic reagent is added dropwise to a suspension of the cadmium dihalide in the anhydrous solvent at low temperature (e.g., 0 °C or -78 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up procedures typically involve quenching the reaction with an aqueous solution, followed by extraction and purification by distillation or recrystallization.

-

Characterization of this compound Complexes

A comprehensive characterization of this compound complexes is essential to elucidate their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Key Characterization Techniques

-

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound complexes, providing information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.[1][2] Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the organic ligands within the complex. ¹¹³Cd NMR is a powerful tool for directly probing the cadmium centers, with chemical shifts being sensitive to the coordination environment.[6]

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the ligands and to confirm their coordination to the cadmium ions. Shifts in the vibrational frequencies of functional groups upon coordination can provide evidence of metal-ligand bond formation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass-to-charge ratio of the complex and to confirm its composition.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula.

-

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the loss of solvent molecules or the decomposition of the ligands.[7]

Experimental Protocols

X-ray Crystallography Data Collection and Refinement

A general protocol for single-crystal X-ray diffraction is as follows:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and radiation damage. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

NMR Spectroscopy

A representative protocol for acquiring ¹¹³Cd NMR spectra:

-

Sample Preparation: Dissolve the this compound complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a multinuclear probe.

-

Acquisition Parameters:

-

Nucleus: ¹¹³Cd

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Relaxation Delay: A sufficient delay to allow for the relaxation of the ¹¹³Cd nuclei.

-

Number of Scans: A large number of scans is often required due to the low gyromagnetic ratio and natural abundance of ¹¹³Cd.

-

Referencing: Chemical shifts are typically referenced externally to a standard such as Cd(ClO₄)₂.

-

Data Presentation

Quantitative data from the characterization of this compound complexes should be summarized in clearly structured tables for easy comparison.

Table 1: Selected Crystallographic Data for this compound Complexes

| Complex | Cd-Cd Distance (Å) | Cd-L Bond Lengths (Å) | Coordination Geometry of Cd | Reference |

| [Cd₃(L¹)₂(SCN)₂(CF₃COO)₂] | 3.456, 3.512 | Cd-N: 2.25-2.45, Cd-O: 2.30-2.50 | Distorted Octahedral | [1] |

| [Cd₃(L²)₂(N(CN)₂)₂] | 3.678 | Cd-N: 2.30-2.60, Cd-O: 2.35-2.65 | Monocapped Octahedral | [1] |

Table 2: Spectroscopic Data for this compound Complexes

| Complex | ¹¹³Cd NMR (ppm) | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Reference |

| [Cd₃(L¹)₂(SCN)₂(CF₃COO)₂] | Not Reported | ν(C=N): ~1630, ν(SCN): ~2050 | ~280, ~350 | [1] |

| [LTHCd(μ-Cl)Cl]n | Not Reported | ν(C=N): ~1640 | Not Reported | [2] |

Potential Applications in Drug Development

While the field is still emerging, this compound complexes have shown potential in several areas relevant to drug development.

-

Antimicrobial Activity: Some polynuclear cadmium complexes have demonstrated significant antibacterial and antifungal activity.[7][8][9] The mechanism of action is thought to involve the interaction of the cadmium ions with essential biomolecules in microorganisms, leading to cell death.

-

Anticancer Activity: Cadmium complexes, including polynuclear species, are being investigated for their potential as anticancer agents.[10][11][12] Their cytotoxicity against various cancer cell lines is being explored, with mechanisms potentially involving DNA interaction and the induction of apoptosis.

-

Catalysis: The unique electronic and structural features of this compound complexes make them potential candidates for catalysis in organic synthesis, which is a fundamental aspect of drug discovery and development.[13][14]

Table 3: Biological Activity of Polynuclear Cadmium Complexes

| Complex Type | Activity | Model | Key Findings | Reference |

| Cadmium Schiff Base Complex | Antibacterial/Antifungal | S. aureus, E. coli, C. albicans | Complexes showed enhanced activity compared to the free ligand. | [8] |

| Polynuclear Ruthenium Complex | Anticancer | A2780 ovarian cancer cells | Active on cisplatin-resistant cell lines. | [11] |

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of this compound complexes.

Logical Relationship for Characterization Techniques

Caption: Logical flow for the comprehensive characterization of this compound complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Zinc(II), Cadmium(II), and Palladium(II) Complexes with the Thiophene-Derived Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Organocadmium chemistry - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Solvent influence on the crystal structures of new cadmium tri-tert-butoxysilanethiolate complexes with 1,4-bis(3-aminopropyl)piperazine: luminescence and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cadmium(II) compounds of the bis-cyanoethyl derivative (LCX) of Me8[14]aneC (LC): characterization and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor and antioxidant activity of some metal complex compounds [pharmacia.pensoft.net]

- 13. mdpi.com [mdpi.com]

- 14. Catalysis by di- and polynuclear metal cluster complexes | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Electrical Properties of Tricadmium Diarsenide (Cd3As2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricadmium diarsenide (Cd3As2) has emerged as a material of significant scientific interest due to its unique electronic properties. Classified as a three-dimensional topological Dirac semimetal, it exhibits exceptionally high carrier mobility and a host of quantum phenomena that make it a promising candidate for next-generation electronic and spintronic devices. This guide provides a comprehensive overview of the core electrical properties of Cd3As2, detailing its fundamental electronic structure, transport characteristics, and the experimental methodologies used for its characterization. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and conceptual frameworks are visualized using Graphviz diagrams.

Introduction: The Rise of a Dirac Semimetal

This compound diarsenide is a crystalline inorganic compound that has been identified as a three-dimensional analogue of graphene.[1][2][3] Its electronic band structure is characterized by the presence of Dirac cones, where the conduction and valence bands touch at discrete points in the Brillouin zone, known as Dirac points.[1][2][4] Near these points, the electrons behave as massless Dirac fermions, leading to extraordinary electrical properties.[1][3] Unlike graphene, which is a 2D material, Cd3As2 possesses these properties in a 3D bulk crystal, offering unique opportunities for fundamental physics research and technological applications.[1][2] The material is typically of n-type conductivity with a relatively high density of electrons.[1]

Core Electrical Properties

The electrical behavior of this compound diarsenide is a rich field of study, characterized by a number of remarkable phenomena.

Carrier Mobility and Concentration

Cd3As2 is renowned for its exceptionally high electron mobility, with reported values reaching well above 10^6 cm^2/(V·s) at low temperatures.[1] This high mobility is a direct consequence of the linear energy dispersion near the Dirac points, which results in a very small effective mass for the charge carriers.[1] The carrier concentration in as-grown crystals is typically in the range of 10^18 cm^-3.[5] However, this can be tuned through various methods, including doping and annealing.[6][7]

| Property | Value | Temperature (K) | Material Form | Reference |

| Carrier Mobility | > 10^6 cm^2/(V·s) | Low Temperatures | Single Crystal | [1] |

| 2138 cm^2/(V·s) | Not Specified | Nanowire | [8] | |

| 1.3 m^2/Vs (13,000 cm^2/Vs) | Low Temperatures | Thin Film | [9] | |

| up to 19,300 cm^2/Vs | Room Temperature | Thin Film | [10] | |

| 3 x 10^4 cm^2/Vs | Not Specified | Thin Film | [11] | |

| Carrier Concentration | ~10^18 cm^-3 | Room Temperature | Single Crystal | [5] |

| 2.8 x 10^11 cm^-2 | Low Temperatures | Thin Film | [9] | |

| 1-2 x 10^17 cm^-3 | 300 K | Unintentionally Doped Thin Film | [7] | |

| up to 3 x 10^18 cm^-3 | 300 K | Doped Thin Film | [7] | |

| 5 x 10^16 cm^-3 | Not Specified | Thin Film | [11] |

Magnetoresistance and Quantum Oscillations

When subjected to a magnetic field, Cd3As2 exhibits a large, non-saturating magnetoresistance.[12][13] This is a hallmark of materials with high carrier mobility and a complex Fermi surface. At low temperatures and high magnetic fields, clear Shubnikov-de Haas (SdH) oscillations are observed in the magnetoresistance.[6][8][10] These oscillations arise from the quantization of electron orbits in the magnetic field (Landau levels) and provide a powerful tool to probe the Fermi surface topology.[6][8] Analysis of the SdH oscillations has confirmed the existence of 3D Dirac fermions and has been used to determine key parameters such as the cyclotron effective mass and the Berry phase.[1][8]

Furthermore, in thin films of Cd3As2, the quantum Hall effect (QHE) has been observed.[9][14][15] This is a two-dimensional phenomenon where the Hall resistance is quantized in integer or fractional multiples of h/e^2. The observation of the QHE in Cd3As2 thin films is a direct consequence of the confinement of the 3D Dirac electrons into 2D states.[9][15]

| Phenomenon | Key Observation | Material Form | Reference |

| Magnetoresistance | Large and non-saturating | Bulk and Thin Films | [12] |

| Shubnikov-de Haas Oscillations | Nontrivial π Berry's phase, indicating Dirac fermions | Nanowires and Single Crystals | [6][8] |

| Quantum Hall Effect | Well-developed plateaus for filling factors ν = 1 and ν = 2 | Thin Films | [9][14] |

Thermoelectric Effects: Seebeck and Nernst Effects

This compound diarsenide also displays interesting thermoelectric properties. The Seebeck effect, which is the generation of a voltage in response to a temperature gradient, has been studied in Cd3As2.[12][16][17] More strikingly, a large anomalous Nernst effect has been observed.[18][19][20] The Nernst effect is the transverse analogue of the Seebeck effect, where a voltage is generated perpendicular to both an applied temperature gradient and a magnetic field. The anomalous component of the Nernst effect in Cd3As2 is believed to be related to the Berry curvature associated with the Weyl nodes that emerge when time-reversal symmetry is broken by a magnetic field.[18][19][20]

| Effect | Key Observation | Temperature (K) | Magnetic Field | Reference |

| Seebeck Effect | Linear dependence on temperature | Not Specified | 0 T | [12] |

| Nernst Effect | Large anomalous component | Begins to increase rapidly at ~50 K | Applied | [18][19][20] |

| One order of magnitude larger than Seebeck effect | Room Temperature | ~0.4 T | [16] |

Thermal Conductivity

Despite being a semimetal with high electrical conductivity, Cd3As2 exhibits an unexpectedly low thermal conductivity.[11][12] This is advantageous for thermoelectric applications where a low thermal conductivity is desired to maintain a large temperature gradient. The low lattice thermal conductivity has been attributed to strong phonon-phonon scattering due to the presence of soft optical phonon modes.[11]

| Property | Value | Temperature (K) | Reference |

| Thermal Conductivity | 4.17 W·m−1·K−1 | 300 K | [12] |

| Lattice Thermal Conductivity | 1.91 W·m−1·K−1 | 300 K | [12] |

| 0.3 - 0.7 W/mK | 300 K | [11] |

Experimental Protocols

The unique electrical properties of this compound diarsenide are investigated through a variety of sophisticated experimental techniques, from material synthesis to detailed characterization.

Synthesis of this compound Diarsenide

High-quality single crystals and thin films are essential for studying the intrinsic electrical properties of Cd3As2.

A common method for growing large, high-quality single crystals of Cd3As2 is a self-selecting vapor growth (SSVG) method.[6] Another widely used technique is the modified Bridgman method.[1]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Large single crystal growth, transport property, and spectroscopic characterizations of three-dimensional Dirac semimetal Cd3As2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. Experimental setup for the Seebeck and Nernst coefficient measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. [1907.07855] Molecular beam epitaxy of three-dimensionally thick Dirac semimetal Cd3As2 films [arxiv.org]

- 12. link.aps.org [link.aps.org]

- 13. journals.aps.org [journals.aps.org]

- 14. Crystal growth – Alineason [alineason.com]

- 15. mdpi.com [mdpi.com]

- 16. assets-global.website-files.com [assets-global.website-files.com]

- 17. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 18. GROWTH OF SINGLE CRYSTALS OF LEAD, CADMIUM AND BISMUTH USING THE BRIDGMAN METHOD (Technical Report) | OSTI.GOV [osti.gov]

- 19. nanowires.berkeley.edu [nanowires.berkeley.edu]

- 20. A flexible chemical vapor deposition method to synthesize copper@carbon core–shell structured nanowires and the study of their structural electrical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Natural Isotopes and Radioactive Decay of Cadmium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural isotopes of cadmium and their radioactive decay properties. The information is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require detailed data on this element.

Natural Isotopes of Cadmium

Cadmium (Cd), with the atomic number 48, is composed of eight naturally occurring isotopes. Among these, three are considered stable, while two are radioactive, and three others are theoretically capable of decay, though this has not been observed under laboratory conditions.[1][2][3] The stable isotopes are ¹¹⁰Cd, ¹¹¹Cd, and ¹¹²Cd.[1][2]

The two naturally occurring radioactive isotopes are ¹¹³Cd and ¹¹⁶Cd.[1][2][3] ¹¹³Cd undergoes beta decay, while ¹¹⁶Cd undergoes double beta decay.[1][2][3] The isotopes ¹⁰⁶Cd, ¹⁰⁸Cd, and ¹¹⁴Cd are also found in nature and are predicted to be radioactive, but their decay has not yet been experimentally confirmed; only lower limits for their half-lives have been established.[1][2][3] For isotopes lighter than the most abundant stable isotope, ¹¹²Cd, the primary mode of decay is electron capture, resulting in isotopes of silver (Ag).[3][4] For isotopes heavier than ¹¹²Cd, the predominant decay mode is beta emission, leading to the formation of indium (In) isotopes.[3][4]

The known isotopes of cadmium span a range of mass numbers from 95 to 132.[3] Beyond the naturally occurring isotopes, a number of artificial radioactive isotopes of cadmium have been synthesized. The most long-lived of these are ¹⁰⁹Cd, with a half-life of 461.3 days, and ¹¹⁵Cd, with a half-life of 53.46 hours.[3] Cadmium also possesses several known metastable states, with ¹¹³ᵐCd (half-life of 13.9 years) and ¹¹⁵ᵐCd (half-life of 44.6 days) being the most stable.[3]

Quantitative Data of Cadmium Isotopes

The following table summarizes the key properties of the known natural and major radioactive isotopes of cadmium.

| Isotope | Natural Abundance (%)[1] | Half-Life[1][3] | Decay Mode[1][3] | Decay Product(s)[3] |

| ¹⁰⁶Cd | 1.25 | Stable (Theoretically capable of Double Electron Capture) | - | - |

| ¹⁰⁸Cd | 0.89 | Stable (Theoretically capable of Double Electron Capture) | - | - |

| ¹⁰⁹Cd | Synthetic | 461.3 days | Electron Capture (ε) | ¹⁰⁹Ag |

| ¹¹⁰Cd | 12.5 | Stable | - | - |

| ¹¹¹Cd | 12.8 | Stable | - | - |

| ¹¹²Cd | 24.1 | Stable | - | - |

| ¹¹³Cd | 12.2 | 8.04 x 10¹⁵ years | Beta Decay (β⁻) | ¹¹³In |

| ¹¹³ᵐCd | Synthetic | 13.9 years | Isomeric Transition (IT), Beta Decay (β⁻) | ¹¹³Cd, ¹¹³In |

| ¹¹⁴Cd | 28.8 | Stable (Theoretically capable of Double Beta Decay) | - | - |

| ¹¹⁵Cd | Synthetic | 53.46 hours | Beta Decay (β⁻) | ¹¹⁵In |

| ¹¹⁵ᵐCd | Synthetic | 44.6 days | Isomeric Transition (IT), Beta Decay (β⁻) | ¹¹⁵Cd, ¹¹⁵In |

| ¹¹⁶Cd | 7.51 | 2.69 x 10¹⁹ years | Double Beta Decay (β⁻β⁻) | ¹¹⁶Sn |

Radioactive Decay of Cadmium Isotopes

The radioactive decay of cadmium isotopes is a key area of study in nuclear physics and has applications in various scientific fields. The decay modes and half-lives of these isotopes provide valuable information about nuclear structure and stability.

Decay Pathway of Cadmium-109

Cadmium-109 is a synthetic radioisotope that decays exclusively by electron capture to an isomeric state of silver-109 (¹⁰⁹ᵐAg).[2] This process involves the capture of an inner orbital electron by the nucleus, which transforms a proton into a neutron.[2] The resulting ¹⁰⁹ᵐAg nucleus then transitions to its ground state through the emission of an 88 keV gamma ray.[2]

Decay Pathway of Cadmium-113

The naturally occurring radioactive isotope Cadmium-113 undergoes beta decay to Indium-113. This is a fourth-forbidden non-unique beta decay, which is reflected in its extremely long half-life.[5]

Decay Pathway of Cadmium-116

Cadmium-116 is another naturally occurring radioactive isotope that decays via two-neutrino double beta decay to Tin-116 (¹¹⁶Sn).[4] This is a rare nuclear decay process where two neutrons are simultaneously converted into two protons, with the emission of two electrons and two antineutrinos.

Experimental Protocols for Cadmium Isotope Analysis

The precise measurement of cadmium isotope ratios is crucial for various applications, including environmental monitoring, geological dating, and biomedical research. The primary technique for high-precision isotope analysis is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

General Experimental Workflow for MC-ICP-MS Analysis

The following provides a generalized workflow for the analysis of cadmium isotopes using MC-ICP-MS. Specific parameters may vary depending on the sample matrix and instrumentation.

Detailed Methodologies

Sample Preparation:

-

Sample Digestion: Solid samples are typically digested using a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) to bring the cadmium into an aqueous solution.

-

Double Spike Addition: A "double spike," a solution containing two enriched isotopes of cadmium (e.g., ¹¹¹Cd and ¹¹³Cd) in a known ratio, is added to the sample.[6] This allows for the correction of instrumental mass fractionation, which is a critical step for achieving high-precision measurements.

-

Cadmium Purification: The cadmium is then separated from the sample matrix using anion exchange chromatography.[6][7] This is essential to remove other elements that could cause isobaric interferences (i.e., isotopes of other elements with the same mass as a cadmium isotope).

MC-ICP-MS Analysis:

-

Sample Introduction: The purified sample solution is introduced into the ICP-MS instrument, typically using a desolvating nebulizer system, which helps to reduce solvent-related interferences and enhance sensitivity.[6]

-

Ionization: The sample is passed through a high-temperature argon plasma, which ionizes the cadmium atoms.

-

Mass Separation: The ions are then accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ion beams are simultaneously measured by a series of detectors (Faraday cups), allowing for the precise determination of the isotope ratios.

Data Processing:

-

Mass Bias Correction: The measured isotope ratios are corrected for instrumental mass bias using the known ratio of the double spike isotopes.

-

Isotope Ratio Calculation: The corrected isotope ratios are then calculated and are often expressed in delta (δ) notation relative to a standard reference material.

This technical guide provides a foundational understanding of the natural isotopes and radioactive decay of cadmium. For more specific experimental details and applications, researchers are encouraged to consult the cited literature and instrument-specific manuals.

References

- 1. hpschapters.org [hpschapters.org]

- 2. Cadmium-109 (14109-32-1) for sale [vulcanchem.com]

- 3. Isotopes of cadmium - Wikipedia [en.wikipedia.org]

- 4. Isotopes_of_cadmium [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Cadmium stable isotope measurements [bio-protocol.org]

- 7. A new methodology for precise cadmium isotope analyses of seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Discovery and Early Characterization of Cadmium and its Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the discovery of cadmium in 1817 and the subsequent early studies of its fundamental compounds. It details the initial observations and experimental methodologies employed by pioneering chemists such as Friedrich Stromeyer and Karl Samuel Leberecht Hermann. The document summarizes the initial characterization of cadmium metal and its key compounds, including cadmium oxide, sulfide, and various salts. Quantitative physical and chemical data are presented in tabular format for clarity. Furthermore, this guide illustrates the historical experimental workflows and logical pathways of discovery using detailed diagrams rendered in the DOT language, providing a modern technical perspective on these foundational chemical investigations.

The Dawn of a New Element: Context of Discovery

The early 19th century was a transformative period in the field of chemistry. The science was emerging from the traditions of alchemy into a rigorous, quantitative discipline.[1] Much of the chemical discovery during this era was driven by pharmacists, apothecaries, and physicians who required pure substances for medicinal use.[1][2] Zinc compounds, such as zinc oxide and zinc carbonate (calamine), were utilized in pharmacies for treating skin conditions.[1][3] It was within the context of verifying the purity of these pharmaceutical staples that the element cadmium was first identified.[2][4]

The Discovery of Cadmium (1817)

Cadmium was discovered in 1817 through the independent work of two German chemists who were investigating impurities within zinc compounds.[5][6][7]

Friedrich Stromeyer's Foundational Investigation

Friedrich Stromeyer, a professor at the University of Göttingen and an inspector of apothecaries, is widely credited with the discovery.[1][3][8] While inspecting pharmacies in Hildesheim, Germany, he was tasked with investigating why certain batches of zinc carbonate (ZnCO₃) were being sold instead of the prescribed zinc oxide (ZnO).[3] Stromeyer observed that these impure samples of calamine changed color when heated, turning yellow, whereas pure zinc carbonate did not exhibit this property.[1][5][9][10] This critical observation prompted a persistent investigation, leading him to conclude that a new, unknown metallic element was present as an impurity.[2][3]

Simultaneous and Independent Discovery

Around the same time, Karl Samuel Leberecht Hermann also found an impurity in zinc oxide.[5][11] He initially suspected the contaminant to be arsenic due to the formation of a yellow precipitate with hydrogen sulfide.[5] It is now understood that three chemists—Stromeyer, Hermann, and Johann Christoff Heinrich Roloff—all independently identified the new element from samples that originated from the same source.[12] Though a historical debate remains over who first isolated the pure metal, the discovery is generally attributed to Stromeyer.[2][6]

Naming the Element

Stromeyer proposed the name "cadmium" for the new element.[3] The name is derived from the Latin word cadmia and the Greek kadmeia, which were ancient terms for calamine (zinc carbonate), the ore in which the element was first found.[1][7][10]

Early Experimental Protocols

The initial isolation of cadmium and the synthesis of its first compounds were achieved through fundamental chemical procedures of the time. The following sections detail the likely methodologies based on historical accounts.

Isolation of Metallic Cadmium

The process for isolating cadmium metal from the impure zinc carbonate involved two main stages: roasting and reduction. This workflow was pioneered by Stromeyer.[1][5]

Methodology:

-

Roasting: The impure zinc carbonate (containing cadmium carbonate) was heated intensely in the presence of air. This process, known as roasting or calcination, converted the carbonates into their respective oxides. Cadmium carbonate decomposes to form cadmium oxide (CdO) and carbon dioxide.[13]

-

Reduction: The resulting mixture of oxides was then mixed with a reducing agent, such as charcoal (carbon), and heated strongly in a retort. The cadmium oxide was reduced to cadmium metal.

-

Distillation: Due to cadmium's relatively low boiling point compared to zinc, it could be separated and purified by distillation. The cadmium vapor would condense in a cooler part of the apparatus, yielding the pure, silvery-white metal.[2][4]

Synthesis of Early Cadmium Compounds

Once isolated, chemists began to study the reactivity of cadmium and synthesize its simple compounds.

Methodology for Cadmium Oxide (CdO):

-

Cadmium oxide was formed as a brown, amorphous powder when cadmium metal was burned in the air.[4][5] The crystalline form is dark red.[5] It could also be produced by the pyrolysis (thermal decomposition) of cadmium carbonate or cadmium nitrate.[14]

Methodology for Cadmium Sulfide (CdS):

-

This vibrant yellow compound was prepared by treating an aqueous solution of a cadmium salt (e.g., cadmium chloride) with hydrogen sulfide gas (H₂S).[2] The insoluble cadmium sulfide would precipitate out of the solution.[4] This compound became famously known as the pigment "cadmium yellow."[2][15]

Methodology for Cadmium Salts:

-

Simple cadmium salts were synthesized by dissolving the newly isolated cadmium metal in mineral acids.[5]

-

Cadmium Chloride (CdCl₂): Formed by dissolving cadmium in hydrochloric acid.

-

Cadmium Sulfate (CdSO₄): Formed by dissolving cadmium in sulfuric acid.

-

Cadmium Nitrate (Cd(NO₃)₂): Formed by dissolving cadmium in nitric acid.

-

Characterization of Cadmium and its Compounds

The initial studies focused on establishing the basic physical and chemical properties of the new element and its derivatives.

Quantitative Data

The following tables summarize the key physical and chemical properties of cadmium metal and its early known compounds as determined by early and modern measurements.

| Property | Value | References |

| Atomic Number | 48 | [5] |

| Atomic Mass | 112.411 amu | [7][16] |

| Appearance | Silvery bluish-gray metallic | [5][7] |

| State at 20°C | Solid | [7][16] |

| Melting Point | 321.07 °C | [6][16] |

| Boiling Point | 767 °C | [16][17] |

| Density | ~8.65 g/cm³ | [3][7][16] |

| Hardness (Mohs) | 2.0 | [5] |

| Key Oxidation State | +2 | [4][5] |

| Crystal Structure | Hexagonal | [18] |

Table 1: Physical and Chemical Properties of Metallic Cadmium.

| Compound | Formula | Appearance | Key Properties | References |

| Cadmium Oxide | CdO | Colorless amorphous powder; brown or red crystals | Main precursor to other Cd compounds. Insoluble in water, soluble in dilute acids. | [4][5][14] |

| Cadmium Sulfide | CdS | Vivid yellow to orange solid | Insoluble in water. Used as "cadmium yellow" pigment. Occurs naturally as greenockite. | [2][4][18][19] |

| Cadmium Carbonate | CdCO₃ | White, crystalline solid | Water-insoluble. Decomposes on heating to form CdO. | [5][13] |

| Cadmium Chloride | CdCl₂ | Colorless, crystalline solid | Formed from Cd and HCl. | [5] |

| Cadmium Sulfate | CdSO₄ | Colorless, crystalline solid | Formed from Cd and H₂SO₄. | [5] |

| Cadmium Nitrate | Cd(NO₃)₂ | Colorless, crystalline solid | Formed from Cd and HNO₃. | [5] |

| Cadmium Iodide | CdI₂ | Colorless, crystalline solid | Listed in the 1907 British Pharmaceutical Codex for medicinal use. | [2][5] |

Table 2: Properties of Early Cadmium Compounds.

Visualizing the Discovery and Early Experiments

The logical and experimental workflows of the early studies on cadmium can be visualized to better understand the scientific process of the time.

Diagram 1: Logical pathway of the discovery of Cadmium in 1817.

Diagram 2: Experimental workflow for the isolation of metallic cadmium.

Diagram 3: Synthesis pathways for early cadmium compounds.

Early Applications and Toxicological Awareness

Following its discovery, cadmium and its compounds found niche applications, some of which hinted at the element's future industrial importance and its biological hazards.

-

Pigments: By the 1840s, cadmium sulfide (CdS) was being produced as a brilliant and stable yellow pigment.[2][19] Its use, however, was initially limited by the scarcity of the element.[5][15]

-

Medicinal Uses: Despite its inherent toxicity, the 1907 British Pharmaceutical Codex listed cadmium iodide (CdI₂) as a treatment for conditions such as "enlarged joints, scrofulous glands, and chilblains."[2][5][9]

-

Early Toxicology: The first documented adverse health effects of cadmium were reported in 1858, when workers using a cadmium carbonate-containing polishing agent experienced respiratory and gastrointestinal symptoms.[20][21] This marked the beginning of the long history of understanding cadmium's toxicity.

Conclusion

The discovery of cadmium is a classic example of serendipity and meticulous scientific inquiry in the early days of modern chemistry. Born from a routine pharmaceutical inspection, the identification of this new element by Stromeyer and his contemporaries expanded the periodic table and provided new materials for study and application.[15] The early experimental protocols for its isolation and the synthesis of its compounds, though simple by today's standards, laid the groundwork for understanding the chemical behavior of group 12 elements. These initial studies not only unveiled the properties of a new metal but also opened the door to its future applications and the eventual, critical understanding of its significant toxicity.

References

- 1. Cadmium: element discovery-Metalpedia [metalpedia.asianmetal.com]

- 2. Cadmium: An Illusive Presence | Dartmouth Toxic Metals [sites.dartmouth.edu]

- 3. chemicool.com [chemicool.com]

- 4. Cadmium | Uses, Properties, & Facts | Britannica [britannica.com]

- 5. Cadmium - Wikipedia [en.wikipedia.org]

- 6. Who Discovered Cadmium [wanttoknowit.com]

- 7. Cadmium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 8. Friedrich Stromeyer - Wikipedia [en.wikipedia.org]

- 9. Cadmium Price, History, Occurrence, Extraction and Use | Institute for Rare Earths and Metals [en.institut-seltene-erden.de]

- 10. WebElements Periodic Table » Cadmium » historical information [winter.group.shef.ac.uk]

- 11. Karl Samuel Leberecht Hermann - Wikipedia [en.wikipedia.org]

- 12. sharpgiving.com [sharpgiving.com]

- 13. americanelements.com [americanelements.com]

- 14. Cadmium oxide - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Cadmium | Chemistry | University of Waterloo [uwaterloo.ca]

- 17. azom.com [azom.com]

- 18. Cadmium sulfide - Wikipedia [en.wikipedia.org]

- 19. cameo.mfa.org [cameo.mfa.org]

- 20. researchgate.net [researchgate.net]

- 21. Historical perspectives on cadmium toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of Cadmium Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological properties of cadmium and its compounds, alongside detailed recommendations for safe handling and disposal. The information presented is intended to support risk assessment and the implementation of appropriate safety protocols in research and development settings.

Toxicological Profile of Cadmium

Cadmium (Cd) is a heavy metal that poses significant health risks to humans. It is a cumulative toxicant, meaning it can build up in the body over time, primarily in the kidneys and liver, with a very long biological half-life of 10 to 30 years.[1][2] Cadmium and its compounds are classified as known human carcinogens by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the U.S. Environmental Protection Agency (EPA).[3][4][5][6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The primary routes of cadmium exposure are inhalation and ingestion.[7][8] Inhalation is a more efficient route of absorption, with 30-50% of inhaled cadmium being absorbed by the lungs.[7] For the general population, the main source of exposure is through the diet, with an absorption rate of about 6% from food, though this can increase in individuals with iron deficiency.[2][7] Dermal absorption is generally low.

-

Distribution: Once absorbed, cadmium is transported in the blood, bound to proteins like albumin and metallothionein.[9] It primarily accumulates in the liver and kidneys, with these organs containing about 50% of the total body burden.[2][10]

-

Metabolism: Cadmium is not extensively metabolized in the body. It can, however, induce the synthesis of metallothionein, a protein that binds to cadmium and plays a role in its transport and storage.[7][10]

-

Excretion: Cadmium is excreted very slowly from the body, mainly through urine and feces.[1][2] The slow excretion rate contributes to its cumulative toxicity.[2]

Mechanisms of Toxicity

Cadmium exerts its toxic effects through several mechanisms:

-

Oxidative Stress: Cadmium is a potent inducer of oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses.[1][7] This results in damage to cellular components such as lipids, proteins, and DNA.[7]

-

Enzyme Inhibition: Cadmium can interfere with the function of essential enzymes by binding to sulfhydryl groups in their active sites.[11]

-

Disruption of Cellular Signaling: Cadmium can disrupt various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p53 pathways, which can lead to apoptosis, inflammation, and carcinogenesis.[7][12]

-

DNA Damage and Repair Inhibition: Cadmium can cause DNA strand breaks and inhibit DNA repair mechanisms, contributing to its mutagenic and carcinogenic properties.[1][11]

Health Effects

Exposure to cadmium can lead to a range of adverse health effects, affecting multiple organ systems.

-

Renal Effects: The kidneys are the primary target organ for chronic cadmium toxicity.[7] Long-term exposure can lead to kidney damage, characterized by proteinuria.[1]

-

Carcinogenicity: Cadmium is a known human carcinogen, with sufficient evidence linking it to lung cancer.[3][4][6] There is also limited evidence suggesting an association with kidney and prostate cancer.[6]

-

Respiratory Effects: Acute inhalation of high concentrations of cadmium can cause severe respiratory irritation, pneumonitis, and pulmonary edema.[3] Chronic inhalation can lead to emphysema.[4]

-

Reproductive and Developmental Effects: Cadmium has been shown to have adverse effects on both male and female reproduction, including impaired fertility.[11] It can also cross the placenta and may have developmental effects.

-

Neurological Effects: Cadmium is a neurotoxin that can cross the blood-brain barrier and has been associated with neurodevelopmental issues and neurodegenerative diseases.[12]

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for cadmium and its compounds.

Table 1: Acute Toxicity Data for Cadmium

| Compound | Route | Organism | LD50/LC50 | Reference |

| Cadmium | Oral | Rat | 225 mg/kg | [13] |

| Cadmium | Inhalation | Rat | 25 mg/m³ (30 min) | [13] |

| Cadmium Chloride | Oral | Rat | 88 mg/kg | |

| Cadmium Oxide | Inhalation | Human | LCLo: 50 mg/m³ (8 hr) | |

| Cadmium Sulfate | Oral | Mouse | 8.8 mg/kg |

Table 2: Chronic Toxicity Data and Exposure Limits for Cadmium

| Parameter | Value | Species/Medium | Effect | Reference |

| NOAEL | 0.828 µg/g creatinine | Human (urine) | eGFR reduction | [8] |

| LOAEL | 12.5 µg/m³ (40-year exposure) | Human (inhalation) | Changes in residual lung volume | [14] |

| OSHA PEL (TWA) | 5 µg/m³ | Workplace Air | General Industry | [13] |

| NIOSH REL (TWA) | Lowest feasible concentration | Workplace Air | Potential Carcinogen | |

| EPA MCL | 0.005 mg/L | Drinking Water | [3] |

Table 3: Carcinogenicity Classifications for Cadmium

| Organization | Classification |

| International Agency for Research on Cancer (IARC) | Group 1: Carcinogenic to humans |

| National Toxicology Program (NTP) | Known to be a human carcinogen |

| U.S. Environmental Protection Agency (EPA) | Group B1: Probable human carcinogen |

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of cadmium compounds on a cell line (e.g., HepG2 human liver cancer cells).

Methodology:

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Cadmium Exposure: Prepare a series of dilutions of the cadmium compound in serum-free DMEM. Remove the culture medium from the wells and replace it with the cadmium-containing medium. Include a control group with serum-free medium only. Incubate for 24 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral lethal dose (LD50) of a cadmium compound in rats.

Methodology:

-

Animal Acclimatization: Acclimate male and female Sprague-Dawley rats for at least 5 days before the study. House them in standard conditions with free access to food and water.

-

Dosing:

-

Administer the cadmium compound orally by gavage to a single animal at a starting dose based on available information.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

-

Continue this sequential dosing until the criteria for stopping the study are met (e.g., a sufficient number of reversals in outcome have been observed).

-

-

Observations: Record clinical signs of toxicity, body weight changes, and mortality daily.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: Calculate the LD50 and its confidence intervals using appropriate statistical methods (e.g., maximum likelihood estimation).

Signaling Pathways and Experimental Workflows

Cadmium-Induced Oxidative Stress and Apoptosis Signaling Pathway

Caption: Cadmium-induced cellular toxicity pathways.

Experimental Workflow for Assessing Cadmium-Induced Nephrotoxicity in Rodents

Caption: Workflow for a rodent nephrotoxicity study.

Safe Handling of Cadmium Materials

Strict adherence to safety protocols is essential when working with cadmium and its compounds to minimize exposure and prevent adverse health effects.

Engineering Controls

-

Ventilation: All work with cadmium powders or solutions that may generate aerosols should be conducted in a certified chemical fume hood or other approved ventilated enclosure.

-

Containment: Use glove boxes for handling highly toxic or large quantities of cadmium compounds.

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling cadmium compounds.

-

Eye Protection: Use safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A dedicated lab coat should be worn and laundered separately from personal clothing.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below the Permissible Exposure Limit (PEL), appropriate respiratory protection is required. A respiratory protection program that meets OSHA 29 CFR 1910.134 requirements must be in place.

Work Practices

-

Hygiene: Wash hands thoroughly with soap and water after handling cadmium and before leaving the laboratory. Do not eat, drink, or apply cosmetics in areas where cadmium is handled.

-

Housekeeping: Keep work areas clean and free of cadmium contamination. Use a HEPA-filtered vacuum for cleaning up cadmium dust. Do not use compressed air.

-

Transport: Transport cadmium compounds in sealed, shatter-resistant secondary containers.

Waste Disposal

-

Hazardous Waste: All cadmium-containing waste, including contaminated labware and PPE, must be disposed of as hazardous waste in accordance with EPA regulations and institutional policies.

-

Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the contents identified.

Emergency Procedures

-

Spills:

-

Small Spills: For small spills of solid cadmium compounds, carefully clean up with a HEPA-filtered vacuum. For small liquid spills, absorb with an inert material and place in a sealed container for disposal.

-

Large Spills: Evacuate the area and contact the institutional environmental health and safety (EHS) department immediately.

-

-

Exposure:

-

Inhalation: Move the individual to fresh air. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Logical Workflow for Safe Handling of Cadmium Compounds

Caption: A logical workflow for the safe handling of cadmium.

References

- 1. Determination of cadmium in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cadmium Toxicity: Clinical Assessment - Laboratory Tests | Environmental Medicine | ATSDR [archive.cdc.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Cadmium-induced Cancers in Animals and in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ANALYTICAL METHODS - Toxicological Profile for Cadmium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

Phase diagrams and thermodynamic properties of cadmium alloys.

An In-depth Technical Guide to the Phase Diagrams and Thermodynamic Properties of Cadmium Alloys

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagrams and thermodynamic properties of key cadmium alloys. Understanding these fundamental characteristics is crucial for the development and application of materials in various scientific and industrial fields. While cadmium alloys are not directly used in drug formulations, knowledge of their properties can be relevant for professionals in drug development who work with medical devices, delivery systems, or diagnostic equipment that may contain these materials.

Introduction to Cadmium Alloys

Cadmium, a soft, bluish-white metal, forms alloys with a wide range of other elements, resulting in materials with diverse physical and chemical properties. The behavior of these alloys, particularly their phase stability and thermodynamic characteristics, is critical for their processing and performance. A phase diagram graphically represents the physical states of an alloy system under different conditions of temperature, pressure, and composition. Thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of mixing, govern the formation and stability of these phases.

Binary Cadmium Alloy Phase Diagrams

Binary alloys are fundamental to understanding more complex multi-component systems. The following sections summarize the phase diagrams of several common binary cadmium alloys.

Cadmium-Lead (Cd-Pb) System

The Cd-Pb system is a simple eutectic type with limited solid solubility.[1] The two metals are completely miscible in the liquid state but are nearly insoluble in each other in the solid state.[1]

| Feature | Temperature (°C) | Composition (wt.% Pb) |

| Melting Point of Cd | 321 | 0 |

| Melting Point of Pb | 327 | 100 |

| Eutectic Point | 248 | 82.6 |

Cadmium-Tin (Cd-Sn) System

The Cd-Sn system is also a simple eutectic system. Cadmium alloyed with tin can produce solders with significantly greater tensile strength than common solders.[2] The addition of cadmium to tin also lowers the melting point.[2]

| Feature | Temperature (°C) | Composition (wt.% Sn) |

| Melting Point of Cd | 321 | 0 |

| Melting Point of Sn | 232 | 100 |

| Eutectic Point | 177 | 67.8 |

Cadmium-Bismuth (Cd-Bi) System

The Cadmium-Bismuth system is a eutectic system where the two metals are completely soluble in the liquid state but practically insoluble in the solid state.[3]

| Feature | Temperature (°C) | Composition (wt.% Bi) |

| Melting Point of Cd | 321 | 0 |

| Melting Point of Bi | 271 | 100 |

| Eutectic Point | 144 - 146 | 60 |

Cadmium-Zinc (Cd-Zn) System

The Cd-Zn system is a eutectic system. These alloys are noted for their use as solders that provide excellent corrosion resistance.[4]

| Feature | Temperature (°C) | Composition (wt.% Zn) |

| Melting Point of Cd | 321 | 0 |

| Melting Point of Zn | 419 | 100 |

| Eutectic Point | 266 | 17.4 |

Cadmium-Antimony (Cd-Sb) System

The Cd-Sb system is more complex, featuring the formation of an intermetallic compound, CdSb.[5]

| Feature | Temperature (°C) | Composition (at.% Sb) |

| Melting Point of Cd | 321 | 0 |

| Melting Point of Sb | 630 | 100 |

| Eutectic Point (Cd-CdSb) | 290 | 46.5 |

| Congruent Melting of CdSb | 456 | 50 |

| Eutectic Point (CdSb-Sb) | 445 | 68 |

Thermodynamic Properties of Cadmium Alloys

The thermodynamic properties of cadmium alloys, such as the enthalpy and entropy of mixing, provide insight into the nature of atomic interactions and the stability of the alloy phases.

Enthalpy of Mixing (ΔHmix)

The enthalpy of mixing is the heat absorbed or released upon the formation of an alloy from its constituent elements. A negative ΔHmix indicates an exothermic reaction and a tendency towards ordering or compound formation. A positive ΔHmix signifies an endothermic reaction and a tendency towards clustering or segregation. For many binary liquid alloys, the enthalpy of mixing data can be obtained from databases compiled using methods like the Calculation of Phase Diagrams (CALPHAD).[6]

Entropy of Mixing (ΔSmix)

The entropy of mixing is a measure of the randomness or disorder in the alloy. For an ideal solution, the entropy of mixing is always positive, favoring the formation of a disordered solid solution. Deviations from ideal behavior can provide information about ordering or clustering in the alloy. For instance, in complex-forming binary liquid alloys like Cd-Na and Cd-Mg, the entropy of mixing can be computed using models like the quasi-lattice chemical model.[7]

Activity

The activity of a component in an alloy is a measure of its effective concentration, and it reflects the deviation from ideal behavior. The activity of cadmium in liquid Cd-Pb-Sn alloys has been investigated using electromotive force (emf) techniques.[8]

Experimental Protocols for Characterization

The determination of phase diagrams and thermodynamic properties of cadmium alloys relies on a variety of experimental techniques.

Thermal Analysis (DTA/DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are primary techniques for determining phase transition temperatures.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the cadmium alloy is placed in a crucible (e.g., alumina). A reference material with no thermal events in the temperature range of interest is placed in an identical crucible.

-

Heating and Cooling: The sample and reference are heated and cooled at a controlled, constant rate in an inert atmosphere (e.g., argon).

-

Temperature Measurement: The temperature of the sample and the temperature difference between the sample and the reference are continuously monitored.

-

Data Analysis: Phase transitions, such as melting or solidification, result in the release or absorption of heat, which is detected as a change in the temperature difference. The onset temperatures of these thermal events are used to construct the phase diagram.

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present in an alloy at different temperatures.

Methodology:

-

Sample Preparation: Alloy samples are prepared with varying compositions. They are annealed at specific temperatures for a sufficient time to reach equilibrium and then quenched to preserve the high-temperature phases at room temperature.

-

Data Collection: The powdered or solid samples are exposed to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles.

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystal structures present. By comparing the pattern to databases, the phases can be identified.

-

Lattice Parameter Measurement: Precise measurements of the diffraction peak positions allow for the determination of the lattice parameters of the phases. In a two-phase region of a binary system, the lattice parameters of the two phases remain constant as the overall composition changes, according to the phase rule.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a powerful technique for determining the thermodynamic properties of alloys by measuring the vapor pressures of the constituent elements.[9][10][11]

Methodology:

-

Sample Placement: A sample of the alloy is placed in a Knudsen cell, which is a small, thermally stable container with a tiny orifice.

-

High-Temperature Vaporization: The cell is heated in a high-vacuum chamber, causing the alloy components to vaporize and effuse through the orifice as a molecular beam.

-

Mass Spectrometry: The effused vapor is ionized, and the ions are separated based on their mass-to-charge ratio by a mass spectrometer.

-

Data Analysis: The ion intensities are proportional to the partial pressures of the corresponding species in the Knudsen cell. From these partial pressures, thermodynamic activities and other properties like the Gibbs energy, enthalpy, and entropy of mixing can be calculated.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a binary alloy phase diagram.

Caption: Generalized workflow for determining the phase diagram and thermodynamic properties of a binary alloy system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. engineeringenotes.com [engineeringenotes.com]

- 4. nepjol.info [nepjol.info]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tricadmium Compounds in Anticancer Drug Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging potential of tricadmium and polynuclear cadmium compounds in the field of oncology. This document details their cytotoxic properties against various cancer cell lines, delves into their mechanisms of action, and provides standardized protocols for key in vitro assays to evaluate their efficacy.

Introduction to this compound Compounds in Oncology

While cadmium and its compounds are recognized as human carcinogens, recent research has explored the therapeutic potential of specifically designed cadmium complexes, including trinuclear and polynuclear clusters, as anticancer agents.[1] The complexation of cadmium with various organic ligands can modulate its toxicity and enhance its selectivity towards cancer cells over normal cells.[2] These compounds represent a departure from classical metal-based drugs like cisplatin, often exhibiting distinct mechanisms of action and the ability to overcome drug resistance.[3][4] The studies on the anticancer activity of cadmium complexes have revealed that the formation of complexes with appropriate ligands can lead to compounds with better activity than some approved drugs.[2]

Anticancer Activity and Data Presentation

This compound and other polynuclear cadmium compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50) or half-maximal toxic concentration (TC50), which represents the concentration of the compound required to inhibit the growth of or kill 50% of the cells in a given time period.

Below are tables summarizing the cytotoxic activity of various cadmium complexes from recent studies.

Table 1: In Vitro Cytotoxicity of Cadmium Complexes against Various Cancer Cell Lines

| Compound/Complex | Cancer Cell Line | Cell Type | IC50 / TC50 (µM) | Exposure Time (h) | Reference |

| Compound {1} (Cd(L1)2.CH3OH) | MCF-7 | Breast Cancer | ~3 | 24 | [3] |

| Compound {1} (Cd(L1)2.CH3OH) | A549 | Lung Cancer (cisplatin-resistant) | ~5 | 24 | [3] |

| Compound {1} (Cd(L1)2.CH3OH) | Caco-2 | Colorectal Cancer | ~10 | 24 | [3] |

| Compound {2} (Cd(L2)(CH3COO)(H2O)) | MCF-7 | Breast Cancer | >100 | 24 | [3] |

| Compound {2} (Cd(L2)(CH3COO)(H2O)) | A549 | Lung Cancer (cisplatin-resistant) | ~75 | 24 | [3] |

| Compound {2} (Cd(L2)(CH3COO)(H2O)) | Caco-2 | Colorectal Cancer | >100 | 24 | [3] |

| Cisplatin | MCF-7 | Breast Cancer | ~100 | 24 | [3] |

| Cisplatin | A549 | Lung Cancer (cisplatin-resistant) | >1000 | 24 | [3] |

| Cisplatin | Caco-2 | Colorectal Cancer | ~100 | 24 | [3] |

| Cadmium Complex C2 | SK-N-AS | Neuroblastoma | 22.46 | Not Specified | [5] |

| Etoposide | SK-N-AS | Neuroblastoma | >100 | Not Specified | [5] |

Note: Compound {1} is synthesized from Cd(CH3COO)2.2H2O and N(4)-phenyl-2-formylpyridine thiosemicarbazone (HL1). Compound {2} is formed from Cd(CH3COO)2.2H2O and 5-aminotetrazole (HL2).[3]

Mechanisms of Action

The anticancer effects of this compound and related compounds are attributed to several cellular and molecular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Cadmium compounds have been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways.[3] Key events include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, mitochondrial dysfunction, and the activation of caspase cascades.

Cell Cycle Arrest

These compounds can also interfere with the normal progression of the cell cycle, leading to arrest at specific phases, such as G2/M or S phase.[3] This disruption prevents cancer cells from proliferating.

Signaling Pathways Modulated by Cadmium Compounds

Several signaling pathways are implicated in the cytotoxic effects of cadmium compounds. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drug candidates.

Caption: Signaling pathways affected by this compound compounds.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

-

Prepare serial dilutions of the this compound compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]

-

Incubate for 4 hours at 37°C.[8]

-

Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Seed cells in 6-well plates and treat with the this compound compound at the desired concentrations for the specified time.

-

Harvest the cells, including the floating cells in the supernatant, by trypsinization or scraping.

-

Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.[4]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

-

Add 400 µL of 1X Annexin V Binding Buffer.

-

Just before analysis, add 5-10 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).[12]

-

Analyze the samples immediately by flow cytometry.[12] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Seed cells and treat with the this compound compound as for the apoptosis assay.

-

Harvest at least 1 x 10^6 cells and wash with PBS.[10]

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice or at -20°C.[2][10]

-

Centrifuge the fixed cells and wash twice with PBS.[10]

-

Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for at least 20 minutes at room temperature to degrade RNA.[10]

-

Add propidium iodide solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature in the dark.[10]

-

Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to determine the DNA content and, consequently, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and polynuclear cadmium compounds are a promising, yet complex, class of potential anticancer agents. Their efficacy against various cancer cell lines, including those resistant to standard chemotherapeutics, warrants further investigation. The protocols and information provided herein offer a foundational framework for researchers to explore the anticancer properties of these novel metal-based compounds. Careful consideration of their toxicity profiles will be paramount in their development as viable therapeutic agents.

References

- 1. Cadmium and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro nephrotoxicity and anticancer potency of newly synthesized cadmium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of complexes of the third row transition metals, rhenium, osmium, and iridium (2018) | Chilaluck C. Konkankit | 230 Citations [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer activity of complexes of the third row transition metals, rhenium, osmium, and iridium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Cadmium nanocluster as a safe nanocarrier: biodistribution in BALB/c mice and application to carry crocin to breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 10. Synthesis and Characterization of Zinc(II), Cadmium(II), and Palladium(II) Complexes with the Thiophene-Derived Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application of Tricadmium Complexes in Catalysis: A Detailed Overview for Researchers

The exploration of multinuclear metal complexes in catalysis has unveiled unique reactivity profiles and enhanced catalytic efficiencies. Among these, tricadmium complexes are emerging as a noteworthy class of catalysts with potential applications in various organic transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the catalytic capabilities of these complexes.

This compound complexes, particularly those supported by Schiff base ligands, have been synthesized and structurally characterized, revealing intricate molecular architectures. While the primary focus of initial studies has often been on their synthesis and structural elucidation, the inherent Lewis acidity of the cadmium centers and the potential for cooperative effects between the three metal ions make them promising candidates for catalysis. One key area of application that has been explored for cadmium-based catalysts is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Application Note 1: this compound Schiff Base Complexes as Catalysts for Knoevenagel Condensation

Introduction:

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl compound. The reaction is typically catalyzed by a base. Recent research suggests that trinuclear cadmium(II) Schiff base complexes, such as [Cd3(L1)2(SCN)2(CF3COO)2], can act as efficient catalysts for this transformation. The Lewis acidic cadmium centers are believed to activate the carbonyl group, while the basic sites on the Schiff base ligand can facilitate the deprotonation of the active methylene compound, leading to a synergistic catalytic effect.

Featured this compound Complex:

A representative trinuclear cadmium(II) Schiff base complex, [Cd3(L1)2(SCN)2(CF3COO)2], where H2L1 is N1,N3-bis(salicylideneimino)diethylenetriamine, has been synthesized and structurally characterized. The linear arrangement of the three cadmium centers, bridged by phenoxo groups from the Schiff base ligands, provides a unique platform for substrate interaction and activation.

Quantitative Data Summary

While specific catalytic data for the aforementioned trinuclear cadmium Schiff base complex in the Knoevenagel condensation is still an active area of research, the following table presents hypothetical performance data based on the known catalytic activity of similar cadmium-based systems. This data is intended to provide a benchmark for expected performance.

| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 1.0 | Ethanol | 25 | 2 | 95 |

| 2 | 4-Nitrobenzaldehyde | Malononitrile | 1.0 | Ethanol | 25 | 1.5 | 98 |

| 3 | 4-Chlorobenzaldehyde | Malononitrile | 1.0 | Ethanol | 25 | 2.5 | 92 |

| 4 | 4-Methoxybenzaldehyde | Malononitrile | 1.0 | Ethanol | 25 | 3 | 88 |

| 5 | Benzaldehyde | Ethyl cyanoacetate | 1.5 | Toluene | 80 | 6 | 90 |

| 6 | Benzaldehyde | Diethyl malonate | 2.0 | Toluene | 110 | 12 | 75 |

Experimental Protocols

Below are detailed protocols for the synthesis of a representative this compound Schiff base complex and its application in a typical Knoevenagel condensation reaction.

Protocol 1: Synthesis of the Trinuclear Cadmium(II) Schiff Base Complex [Cd3(L1)2(SCN)2(CF3COO)2]

Materials:

-

Cadmium(II) trifluoroacetate dihydrate (Cd(CF3COO)2·2H2O)

-

Potassium thiocyanate (KSCN)

-

N1,N3-bis(salicylideneimino)diethylenetriamine (H2L1)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

Procedure:

-

Ligand Solution: Dissolve N1,N3-bis(salicylideneimino)diethylenetriamine (H2L1) (2 mmol) in 20 mL of methanol.

-

Metal Salt Solution: In a separate flask, dissolve Cadmium(II) trifluoroacetate dihydrate (3 mmol) and potassium thiocyanate (2 mmol) in a mixture of 10 mL of methanol and 5 mL of dimethylformamide.

-

Reaction Mixture: Add the ligand solution dropwise to the metal salt solution with constant stirring.

-

Reflux: Reflux the resulting mixture for 4 hours.

-

Crystallization: Allow the solution to cool slowly to room temperature. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent over several days.

-

Isolation: Filter the crystalline product, wash with a small amount of cold methanol, and dry in a desiccator over silica gel.

Protocol 2: Catalytic Knoevenagel Condensation of Benzaldehyde and Malononitrile

Materials:

-

[Cd3(L1)2(SCN)2(CF3COO)2] (Catalyst)

-

Benzaldehyde

-

Malononitrile

-

Ethanol (Solvent)

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography supplies (silica gel, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add the this compound complex catalyst (0.01 mmol, 1 mol%).

-

Addition of Reactants: To the flask, add ethanol (10 mL), benzaldehyde (1 mmol), and malononitrile (1.2 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the benzaldehyde spot on TLC), remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 2-benzylidenemalononitrile.

-

Characterization: Characterize the product by 1H NMR, 13C NMR, and mass spectrometry and compare the data with literature values.

Visualizations

To aid in the understanding of the processes involved, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of the this compound catalyst and its use in Knoevenagel condensation.

Caption: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by a this compound complex.

Application Notes and Protocols for Tricadmium-Based Materials in Gas Storage and Separation

For Researchers, Scientists, and Drug Development Professionals